molecular formula C10H9NS B14685590 (2-Isothiocyanatocyclopropyl)benzene CAS No. 35425-01-5

(2-Isothiocyanatocyclopropyl)benzene

Cat. No.: B14685590
CAS No.: 35425-01-5
M. Wt: 175.25 g/mol
InChI Key: RESYVKWDHYOYOU-UHFFFAOYSA-N
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Description

(2-Isothiocyanatocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group bearing an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isothiocyanatocyclopropyl)benzene typically involves the reaction of cyclopropylamine with carbon disulfide and a subsequent reaction with benzyl chloride. The reaction conditions often require a base such as potassium carbonate to facilitate the formation of the isothiocyanate group. The process can be summarized as follows:

  • Cyclopropylamine reacts with carbon disulfide in the presence of a base to form cyclopropyl isothiocyanate.
  • Cyclopropyl isothiocyanate then reacts with benzyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Isothiocyanatocyclopropyl)benzene undergoes various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Isothiocyanatocyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Isothiocyanatocyclopropyl)benzene involves its interaction with biological molecules through the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The molecular targets and pathways involved include enzymes and signaling pathways that are critical for cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Similar structure but lacks the cyclopropyl group.

    Cyclopropyl isothiocyanate: Similar structure but lacks the benzene ring.

    Benzyl isothiocyanate: Similar structure but with a different substituent on the benzene ring.

Uniqueness

(2-Isothiocyanatocyclopropyl)benzene is unique due to the presence of both the cyclopropyl and isothiocyanate groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

35425-01-5

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

(2-isothiocyanatocyclopropyl)benzene

InChI

InChI=1S/C10H9NS/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2

InChI Key

RESYVKWDHYOYOU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N=C=S)C2=CC=CC=C2

Origin of Product

United States

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